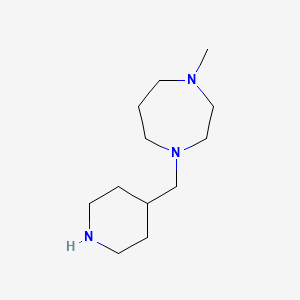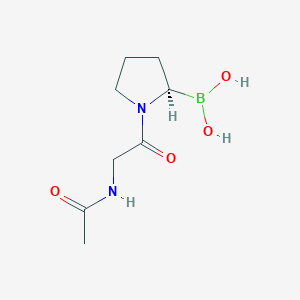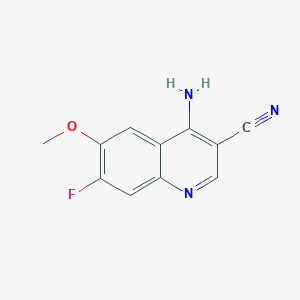![molecular formula C11H16O4 B11888687 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid CAS No. 62359-76-6](/img/structure/B11888687.png)
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-oxo-1-oxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation at elevated temperatures, resulting in the formation of a decarboxylated product.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires high temperatures (455.6 to 498.9 K) and is first-order and homogeneous.
Substitution: Various reagents can be used depending on the desired substitution, including halides and nucleophiles.
Major Products Formed
Decarboxylation: The major product is a decarboxylated derivative of the original compound.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 8-Oxaspiro[4.5]decane-1-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
Uniqueness
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds and makes it a valuable subject for further research.
Properties
CAS No. |
62359-76-6 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-2-4-11(5-3-7)8(10(13)14)6-9(12)15-11/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
QJKIRKRXBJCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




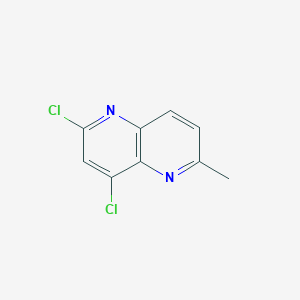

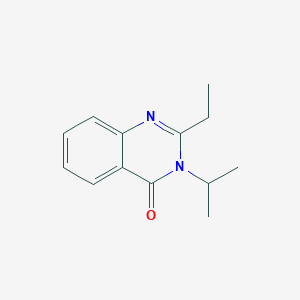
![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)


